Diazald
Overview
Description
Diazald is a term that is not explicitly mentioned in the provided papers, but it is commonly associated with diazo compounds, which are characterized by the presence of two nitrogen atoms connected by a double bond, with one of the nitrogen atoms also bonded to a carbon atom. These compounds are known for their versatility in organic synthesis, serving as precursors to carbenes or metal carbenoids upon decomposition, which can then participate in various chemical reactions .
Synthesis Analysis
The synthesis of diazo compounds can be achieved through different methods. For instance, diazo compounds can be generated in situ from N-tosylhydrazones in the presence of a base, and these can be used as reaction partners in palladium-catalyzed cross-coupling reactions . Another method involves the reaction of 1,3-dicarbonyl compounds with molecular iodine and sodium azide in aqueous DMSO to produce geminal diazides, a subclass of diazo compounds . Additionally, the synthesis of diazido heteroaromatic high-nitrogen C-N compounds, such as 3,6-diazido-1,2,4,5-tetrazine (DiAT), has been reported, showcasing the highest positive normalized heat of formation among organic molecules .
Molecular Structure Analysis
The molecular structure of diazo compounds is characterized by the diazo group (N2), which can exhibit various bonding modes with metals, as seen in the first side-on bound metal complex of diazene . The structure of diazo compounds can be highly energetic and reactive, as evidenced by the energetic properties of diazido heteroaromatic compounds .
Chemical Reactions Analysis
Diazo compounds participate in a wide range of chemical reactions. They can undergo homologation reactions with ketones, resulting in the formation of homologated ketones . The photochemical reactions of diazo compounds can lead to the formation of carbenes, which undergo further transformations . Additionally, diazo compounds can be used in catalysis for carbon insertion strategies, which is a unique type of reactivity that allows the formal insertion of the donor-acceptor carbon into C-C or C-H bonds alpha to carbonyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazo compounds are influenced by their high reactivity and potential to release nitrogen gas upon decomposition. This makes them useful in organic synthesis but also poses safety risks due to their explosive nature . The energetic properties of certain diazo compounds, such as diazido heteroaromatic compounds, are significant, with some exhibiting the highest positive heats of formation among organic molecules . The thermal stability of geminal diazides has also been studied, indicating that these compounds can be synthesized with various structural motifs and functional groups .
Scientific Research Applications
Antimicrobial Agent : Diazald has been identified as a potent in vitro antimicrobial agent effective against yeasts, yeast-like and filamentous fungi, as well as Gram-positive and Gram-negative bacterial strains. Its activity is unique as it is not inhibited by para-aminobenzoic acid (PABA) or the nitroso group-specific 2-aminothiazole-methoxyimino acetic acid (ATMAA), suggesting the molecule itself is responsible for antimicrobial activity. A spectrophotometric method for its measurement has been developed due to this property (Uri & Scola, 1992).
Thermal Hazard Evaluation : Diazald has been studied in the context of thermal hazard evaluation. An accelerating rate calorimeter was used to provide time—temperature—pressure data for chemical reactions under adiabatic conditions, including the study of Diazald's thermal decomposition (Townsend & Tou, 1980).
Organic Synthesis and Reactions : Diazald is utilized in the in situ generation of anhydrous diazomethane, avoiding distillation methods. This has been applied in the methylation of carboxylic acids, synthesis of α-chloro ketones and pyrazoles, and in palladium-catalyzed cyclopropanation reactions. Its production and reaction monitoring are facilitated by modern technologies like in-line FTIR (Dallinger et al., 2016).
Synthesis of Labelled Compounds : Diazald has been used for the efficient, scalable, and economical preparation of tris(deuterium)- and 13C-labelled variants, which are then converted to labelled diazomethane. These labelled compounds are significant in chemical reactions like alkene cyclopropanation, phenol methylation, and α-diazoketone formation (Shields & Manthorpe, 2014).
Detection and Analysis in Environmental Samples : Diazald's derivative, diazomethane, has been used in the detection of acid herbicide residues in groundwater. This method, involving diazomethane derivation, allows for the quantitative determination of residues by gas chromatography-mass spectrometry (Gui-xiang, 2010).
Catalysis and Chemical Reactions : Diazald is integral in the iron-catalyzed cyclopropanation process, where its derivative diazomethane is used immediately after generation, avoiding the isolation step. This method underlines the strategic approach to catalysis involving reactive intermediates under safe conditions (Morandi & Carreira, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,4-dimethyl-N-nitrosobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKZOUIEAHOBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058827 | |
Record name | N-Methyl-N-nitrosotoluene-4-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Fine light yellow crystals; [MSDSonline] | |
Record name | p-Tolylsulfonylmethylnitrosamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6513 | |
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Solubility |
INSOL IN WATER; SOL IN ETHER, PETROLEUM ETHER, BENZENE, SOL IN CHLOROFORM, CARBON TETRACHLORIDE, VERY SOL IN HOT ALC, SOL IN MOST ORGANIC SOLVENTS | |
Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000479 [mmHg] | |
Record name | p-Tolylsulfonylmethylnitrosamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6513 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Methyl-N-nitroso-p-toluenesulfonamide | |
Color/Form |
YELLOW CRYSTALS FROM BENZENE + PETROLEUM ETHER | |
CAS RN |
80-11-5, 102832-11-1 | |
Record name | N-Methyl-N-nitroso-p-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-11-5 | |
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Record name | p-Tolylsulfonylmethylnitrosamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080115 | |
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Record name | Diazald | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5290 | |
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Record name | Diazald | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313 | |
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Record name | Benzenesulfonamide, N,4-dimethyl-N-nitroso- | |
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Record name | N-Methyl-N-nitrosotoluene-4-sulphonamide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8058827 | |
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Record name | N-methyl-N-nitrosotoluene-4-sulphonamide | |
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Record name | 102832-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3089966LA | |
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Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
62 °C | |
Record name | P-TOLYLSULFONYLMETHYLNITROSAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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